
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, also known as EATPC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Efectos Bioquímicos Y Fisiológicos
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In vivo studies have shown that Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is its versatility. It can be easily synthesized and used as a building block for the synthesis of various compounds. However, one of the limitations of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate. One potential direction is the development of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate-based drugs for the treatment of various diseases, such as cancer and inflammation. Another potential direction is the use of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate as a precursor for the synthesis of metal-organic frameworks with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate and its potential applications in various fields.
Métodos De Síntesis
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can be synthesized through a multistep process that involves the reaction of 3,5-dimethylpyridine-2,6-dione with ethyl acetoacetate, followed by a reaction with trifluoroacetic anhydride and ethyl chloroformate. The final product is obtained through a hydrolysis reaction using sodium hydroxide.
Aplicaciones Científicas De Investigación
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In organic synthesis, Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been used as a building block for the synthesis of various compounds. In material science, Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-3-19-10(18)7-4-6(5(2)16)9(17)15-8(7)11(12,13)14/h4H,3H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQWTBBJZMMJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

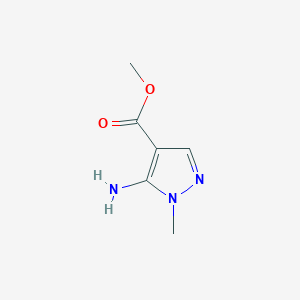

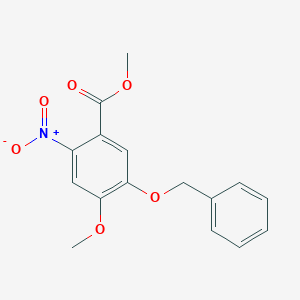
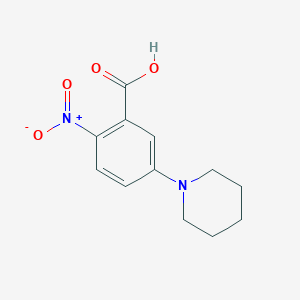
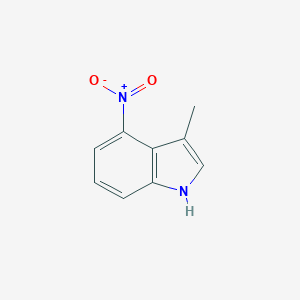

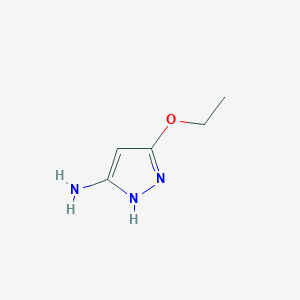

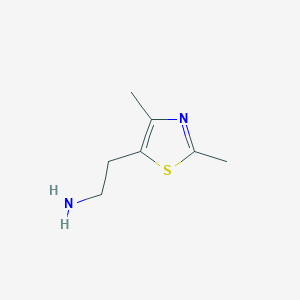

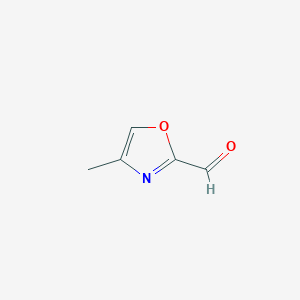
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)

